Home > Products > Screening Compounds P101253 > 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide - 727420-57-7

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Catalog Number: EVT-3006784
CAS Number: 727420-57-7
Molecular Formula: C15H14ClN3O3S
Molecular Weight: 351.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

Compound Description: The crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide was determined in one of the provided studies [ [] ]. The research focused on characterizing the molecular conformation and crystal packing of this compound, highlighting the presence of N—H⋯N and C—H⋯O hydrogen bonds in the crystal lattice.

Relevance: This compound shares the core benzenesulfonamide structure with 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide. The key structural similarities include the presence of a sulfonamide group linked to an indazole ring. Both compounds also feature a chlorine atom on the benzenesulfonamide moiety and an ethoxy group attached to the indazole ring. The differences lie in the position of the ethoxy and chlorine substituents on the indazole and benzenesulfonamide rings respectively, as well as the presence of an allyl group and a methoxy substituent on the indazole and benzenesulfonamide rings, respectively, in this related compound. []

N-(1-Allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide

Compound Description: Similar to the previous compound, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide was also elucidated [ [] ]. The study emphasized the planarity of the indazole system and its near perpendicularity to the allyl chain.

Relevance: This compound exhibits a high degree of structural similarity to 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide, sharing the fundamental benzenesulfonamide scaffold linked to a chlorine-substituted indazole. The main differences are the positions of the chlorine substituent on the indazole ring, the lack of an ethoxy group on the indazole ring, and the presence of a methyl group instead of an ethoxy group on the benzenesulfonamide ring in this related compound. Both compounds also have an allyl group attached to the indazole ring. []

N‐(1‐(2‐Chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl) benzenesulfonamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their potential as antioxidants and antimicrobial agents [ [] ]. They were found to exhibit promising activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity. Notably, N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide demonstrated significant antibacterial activity, and N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐4‐methoxybenzenesulfonamide displayed potent antifungal activity.

Relevance: These derivatives are structurally related to 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide through their common benzenesulfonamide backbone linked to an indazole ring. The primary distinctions are the presence of a 2-chloropyrimidin-4-yl group at the N1 position of the indazole ring and the variation in substituents on the benzenesulfonamide ring in these related compounds. While 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has chlorine and ethoxy groups on the benzenesulfonamide ring, these derivatives have various substituents at different positions on the benzenesulfonamide ring. []

N‐(1‐(2‐(Phenylamino) pyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)benzenesulfonamide Derivatives

Compound Description: This series of compounds, synthesized from N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl) benzenesulfonamide derivatives, demonstrated notable antifungal, antibacterial, and anticancer properties, alongside antioxidant potential in DPPH and ABTS assays [ [] ]. Certain compounds within this series, such as 7 b, 6 e, and 6 i, exhibited exceptional antibacterial efficacy, while 6 d, 6 f, and 7 c displayed remarkable antifungal activity. Notably, compounds 6 c and 6 b demonstrated significant anticancer activity, comparable to established drugs.

Relevance: These derivatives share a strong structural resemblance to 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide due to their common benzenesulfonamide core and the presence of an indazole ring. The key differences lie in the substitution of a 2-(phenylamino) pyrimidin-4-yl group at the N1 position of the indazole ring and the variations in the substituents on the benzenesulfonamide ring in these related compounds. []

Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (Compound 19)

Compound Description: This compound was identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR)-2 [ [] ]. It exhibited promising in vitro anticancer activity against four cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29).

Relevance: This compound shares a striking structural similarity with 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide. Both possess a benzenesulfonamide moiety directly linked to an 1H-indazol-6-yl group. The primary difference is the presence of a Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino) substituent at the para position of the benzenesulfonamide ring in compound 19, while 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has chlorine and ethoxy substituents at positions 5 and 2, respectively, on the benzenesulfonamide ring. []

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor, exhibiting significant reductions in both brain and plasma amyloid beta (Aβ) levels in APP-YAC mice [ [] ]. This compound demonstrated potential therapeutic value for Alzheimer's disease due to its ability to inhibit the formation of Aβ peptides, a key pathological feature of the disease.

Relevance: BMS-289948 is structurally related to 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide through the shared presence of a benzenesulfonamide moiety. While 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide contains an indazole ring directly linked to the sulfonamide nitrogen, BMS-289948 features a substituted phenylethyl group with a 1H-imidazol-1-ylpropyl substituent connected to the nitrogen. Both compounds have a chlorine substituent on the benzenesulfonamide ring, albeit at different positions. []

4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: Similar to BMS-289948, BMS-299897 is an orally active gamma-secretase inhibitor, effectively reducing Aβ levels in both APP-YAC transgenic mice and guinea pigs [ [] ]. It showcased potential for the treatment of Alzheimer's disease by targeting the production of Aβ peptides.

Relevance: This compound shares the core benzenesulfonamide structure with 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide. The key difference lies in the substitution pattern on the sulfonamide nitrogen. While 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is characterized by an indazole ring directly connected to the nitrogen, BMS-299897 has a 2,5-difluoroanilino group linked to a substituted phenylethyl group, which in turn is attached to the sulfonamide nitrogen. Furthermore, BMS-299897 lacks the ethoxy substituent on the benzenesulfonamide ring present in 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide, and the chlorine substituent is at a different position. []

4-[2-[5-Chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid (CDIBA)

Compound Description: CDIBA is a chemical inhibitor of cytosolic phospholipase A2 (cPLA2), a key enzyme involved in tumor angiogenesis [ [] ]. The study highlighted CDIBA's ability to inhibit tumor growth and vascularity in mouse models of brain and lung cancer, making it a potential therapeutic candidate for antiangiogenesis therapy.

4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt (SM-19712)

Compound Description: SM-19712 is a potent endothelin converting enzyme (ECE) inhibitor, demonstrating protective effects against ischemic acute renal failure (ARF) in rats [ [] ]. The research highlighted SM-19712's ability to attenuate renal dysfunction and tissue damage induced by ischemia/reperfusion, suggesting its potential therapeutic value for treating ischemic ARF.

Overview

5-Chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a synthetic compound notable for its unique structural features, combining a sulfonamide group with an indazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The presence of the indazole structure enhances its pharmacological profile, making it a candidate for further research in drug development.

Source

The compound can be synthesized through various chemical processes, as outlined in the literature. It has been studied in the context of its biochemical properties and potential applications in treating various diseases, particularly those related to cellular growth and proliferation.

Classification

5-Chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide belongs to the class of benzenesulfonamides, which are characterized by their sulfonamide functional group attached to an aromatic ring. This compound specifically falls under the category of indazole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves several key steps:

  1. Formation of the Indazole Core: The indazole structure is synthesized via a cyclization reaction involving 2-nitrobenzaldehyde and hydrazine hydrate under acidic conditions.
  2. Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indazole derivative with chlorosulfonic acid, followed by neutralization with ammonia.
  3. Ethoxylation: The ethoxy group is added through an etherification reaction using ethyl iodide and a base like potassium carbonate.
  4. Chlorination: Finally, chlorination of the benzene ring is performed using thionyl chloride or phosphorus pentachloride to yield the final product .

Technical Details

The reactions typically require careful control of temperature and pH to optimize yields and minimize side reactions. The use of solvents such as ethanol or methanol may be employed during various stages to facilitate reactions.

Molecular Structure Analysis

Structure

The molecular formula of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is C13H14ClN3O3S. Its structure features:

  • A chlorine atom at position 5 on the benzene ring.
  • An ethoxy group at position 2 on the benzene ring.
  • An indazole moiety at position N-(1H-indazol-6-yl), which connects to the sulfonamide group.

Data

The compound's molecular weight is approximately 315.79 g/mol. The structural configuration allows for various interactions with biological targets, contributing to its potential pharmacological effects.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to sulfone derivatives.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, yielding amine derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur at the chloro and ethoxy positions, allowing for further functionalization .

Common Reagents and Conditions

Common reagents include:

  • Potassium permanganate (for oxidation)
  • Sodium borohydride (for reduction)
  • Various nucleophiles (for substitution)

Reactions are typically conducted under controlled conditions to ensure selectivity and yield.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to the presence of both polar (sulfonamide) and non-polar (benzene) components.

Chemical Properties

Key chemical properties include:

  • Reactivity towards electrophiles due to the presence of a sulfonamide group.
  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

5-Chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  2. Biochemical Research: Investigating cellular mechanisms involving indazole derivatives could lead to insights into their therapeutic effects.
  3. Pharmacology: Further studies may explore its efficacy as an antibacterial or antifungal agent due to its structural characteristics .

Properties

CAS Number

727420-57-7

Product Name

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

IUPAC Name

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.81

InChI

InChI=1S/C15H14ClN3O3S/c1-2-22-14-6-4-11(16)7-15(14)23(20,21)19-12-5-3-10-9-17-18-13(10)8-12/h3-9,19H,2H2,1H3,(H,17,18)

InChI Key

UHNUGTSNRFMZMD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.